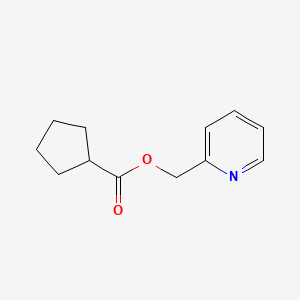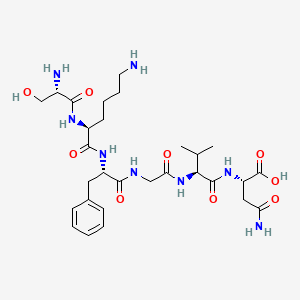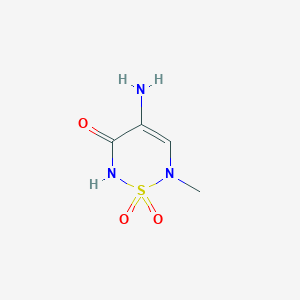![molecular formula C9H12N2O4S B12597590 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate CAS No. 651306-36-4](/img/structure/B12597590.png)
4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-methylphenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamimidates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with nucleophiles, leading to the formation of substituted carbamimidates. The methanesulfonyl group acts as a leaving group, facilitating the nucleophilic attack. This compound can target specific molecular pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylphenyl isocyanate
- Methanesulfonyl chloride
- 4-Methylphenyl N’-[(methanesulfonyl)oxy]urea
Uniqueness
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its structural properties also allow for the formation of stable intermediates, which are valuable in the development of new chemical entities.
Propriétés
Numéro CAS |
651306-36-4 |
|---|---|
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
[[amino-(4-methylphenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)14-9(10)11-15-16(2,12)13/h3-6H,1-2H3,(H2,10,11) |
Clé InChI |
RKZAMZKWNXTPJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(=NOS(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)






![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)


